铁(2+);2,3,4,5,6-五羟基己酸盐;二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

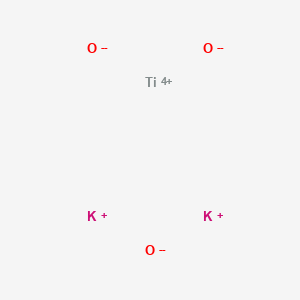

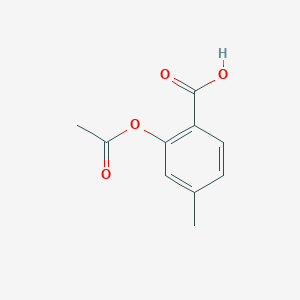

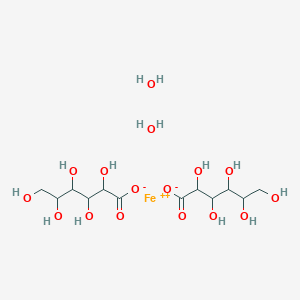

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate, also known as Ferrous Gluconate Dihydrate, is a form of mineral iron for oral administration . It has a molecular formula of C12H26FeO16 . This compound plays a crucial role in various fields like medicine, catalysis, and environmental science.

Molecular Structure Analysis

The IUPAC name for this compound is lambda2-iron (2+) bis ((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) dihydrate . The InChIKey is OKGNXSFAYMSVNN-UHFFFAOYSA-L . The Canonical SMILES representation is C (C (C (C (C (C (=O) [O-])O)O)O)O)O.C (C (C (C (C (C (=O) [O-])O)O)O)O)O.O.O. [Fe+2] .

Physical And Chemical Properties Analysis

The molecular weight of Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate is 482.17 g/mol . It has a Hydrogen Bond Donor Count of 12 and a Hydrogen Bond Acceptor Count of 16 . The Rotatable Bond Count is 8 . The Exact Mass and Monoisotopic Mass are both 482.057020 g/mol . The Topological Polar Surface Area is 285 Ų . The Heavy Atom Count is 29 . The Formal Charge is 0 . The Complexity is 165 .

科学研究应用

Synthesis of Advanced Materials

Iron(2+) oxalate dihydrate is a versatile precursor used in the synthesis of advanced materials. It can be readily transformed into phase-pure siderite (FeCO₃), which is crucial for understanding the deep carbon cycle of our planet. The availability of high-quality single crystals of iron(2+) oxalate dihydrate is essential for diffraction or spectroscopic studies at high pressure .

High-Pressure Research

The compound serves as a key building block for high-pressure research. Its structural and molecular properties under high pressure (up to p ≥ 20 GPa) are of paramount importance, providing insights into the behavior of materials under extreme conditions .

Pharmaceutical Analysis

Iron(2+) oxalate dihydrate is used in the photometric determination of iron in pharmaceutical formulations. An innovative flow-through, double-beam, photometric detector with direct injection of the reagents has been employed for stable measurement of absorbance, which is crucial for the accurate determination of iron content in pharmaceutical products .

Nutritional Studies

The compound plays a significant role in cellular processes such as respiration, synthesis of DNA and RNA, electron transport, and regulation of gene expression. Its analysis is vital in addressing global public health problems like iron deficiencies and anemia .

Preparation of Iron Oxides

Iron(2+) oxalate dihydrate’s thermal instability is exploited for the preparation of various iron oxides. This process is widely used in the synthesis of materials with specific magnetic properties, which are essential in numerous technological applications .

Biomedical Applications

Superparamagnetic iron oxide nanoparticles (SPIONs), which can be derived from iron(2+) oxalate dihydrate, have been explored for several biomedical applications. These include targeted drug delivery, magnetic resonance imaging (MRI) contrast agents, and hyperthermia treatment for cancer .

Environmental Science

The compound’s ability to form under natural conditions, such as the interaction of fungi and iron-bearing rocks, makes it relevant in environmental studies. It helps in understanding the biogeochemical cycles of iron and its role in ecosystems .

Material Science

Due to its properties, iron(2+) oxalate dihydrate is used in the development of functional materials with high, thermally activated proton conductivity. This has implications for the creation of energy-efficient devices and sensors .

属性

IUPAC Name |

iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Fe.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGNXSFAYMSVNN-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26FeO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924633 |

Source

|

| Record name | Iron(2+) hexonate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate | |

CAS RN |

12389-15-0 |

Source

|

| Record name | Iron(2+) hexonate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron, bis(D-gluconato-κO1,κO2)-, hydrate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。